molecular formula C32H55N7O13 B13846849 Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate

Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate

Cat. No.: B13846849
M. Wt: 745.8 g/mol
InChI Key: DEOAMHPNSAJTLU-RIQOVKTQSA-N
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Description

Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is a Tobramycin maleimido conjugate, which means it has been chemically modified to include a maleimide group. The molecular formula of this compound is C32H55N7O13, and it has a molecular weight of 745.82 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves the conjugation of Tobramycin with a maleimide group. The process typically starts with the activation of the maleimide group, followed by its reaction with Tobramycin under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and automation helps in achieving high yields and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups in the compound.

    Substitution: The maleimide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of maleimide-substituted compounds.

Scientific Research Applications

Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate has several scientific research applications:

    Chemistry: It is used in the study of chemical reactions involving maleimide conjugates.

    Biology: The compound is used in biological research to study its effects on various biological systems.

    Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The maleimide group enhances its binding affinity and specificity, making it more effective against certain bacterial strains. The compound targets the 30S subunit of the bacterial ribosome, disrupting the translation process and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Tobramycin: The parent compound, which lacks the maleimide group.

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.

Uniqueness

Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is unique due to the presence of the maleimide group, which enhances its binding affinity and specificity. This modification makes it more effective against certain bacterial strains compared to its parent compound, Tobramycin.

Properties

Molecular Formula

C32H55N7O13

Molecular Weight

745.8 g/mol

IUPAC Name

N'-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-N-[6-(2,5-dioxopyrrol-1-yl)hexyl]butanediamide

InChI

InChI=1S/C32H55N7O13/c33-15-11-16(34)30(52-32-27(47)25(36)26(46)20(14-40)50-32)28(48)29(15)51-31-17(35)12-18(41)19(49-31)13-38-22(43)6-5-21(42)37-9-3-1-2-4-10-39-23(44)7-8-24(39)45/h7-8,15-20,25-32,40-41,46-48H,1-6,9-14,33-36H2,(H,37,42)(H,38,43)/t15-,16+,17+,18-,19+,20+,25-,26+,27+,28-,29+,30-,31+,32+/m0/s1

InChI Key

DEOAMHPNSAJTLU-RIQOVKTQSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N

Origin of Product

United States

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